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Mvt 101

HIV-1 Protease Enzyme Mechanism Substrate Analogue

Mvt 101 (CAS: 125552-93-4), also designated MVT-101, is a hexapeptide-based inhibitor of HIV-1 protease that functions as a reduced-peptide-bond inhibitor. Its structure comprises the sequence Ac-Thr-Ile-Nle-ψ(CH₂NH)-Nle-Gln-Arg-NH₂, with a non-hydrolyzable reduced amide bond (ψ[CH₂NH]) replacing the scissile peptide linkage.

Molecular Formula C35H67N11O8
Molecular Weight 770.0 g/mol
CAS No. 125552-93-4
Cat. No. B1676876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMvt 101
CAS125552-93-4
SynonymsMVT 101
MVT-101
N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide
N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide
Molecular FormulaC35H67N11O8
Molecular Weight770.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
InChIInChI=1S/C35H67N11O8/c1-7-10-14-24(31(51)44-26(16-12-18-36)30(50)42-23(29(37)49)17-13-19-40-35(38)39)43-32(52)25(15-11-8-2)45-33(53)27(20(4)9-3)46-34(54)28(21(5)47)41-22(6)48/h20-21,23-28,47H,7-19,36H2,1-6H3,(H2,37,49)(H,41,48)(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyKZICSAWXVVDLFG-YENVZWDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mvt 101 (CAS: 125552-93-4) Hexapeptide HIV-1 Protease Inhibitor Procurement Guide


Mvt 101 (CAS: 125552-93-4), also designated MVT-101, is a hexapeptide-based inhibitor of HIV-1 protease that functions as a reduced-peptide-bond inhibitor. Its structure comprises the sequence Ac-Thr-Ile-Nle-ψ(CH₂NH)-Nle-Gln-Arg-NH₂, with a non-hydrolyzable reduced amide bond (ψ[CH₂NH]) replacing the scissile peptide linkage [1]. This chemical modification, defined by a molecular weight of 769.98 Da and molecular formula C₃₅H₆₇N₁₁O₈, confers resistance to enzymatic cleavage while maintaining high-affinity binding to the HIV-1 protease active site [2][3].

Mvt 101 vs. Generic HIV-1 Protease Inhibitors: Why Direct Substitution Compromises Research Integrity


The direct interchange of Mvt 101 with other HIV-1 protease inhibitors in research applications is not scientifically valid due to fundamental differences in their binding mechanisms and structural properties. Mvt 101 is a reduced-peptide-bond substrate analogue, not a clinically optimized drug [1]. Its inhibition profile is uniquely robust against specific enzyme perturbations, such as the deletion of flap-substrate hydrogen bonds in a backbone-engineered HIV-1 protease, where Mvt 101's inhibition remained unaffected while the hydroxyethylamine inhibitor JG-365 suffered an approximate 2500-fold reduction in binding affinity [2]. Furthermore, Mvt 101 consistently serves as a key reference compound in computational and crystallographic studies aimed at rational drug design, where its defined binding mode provides a specific, quantifiable baseline that cannot be replicated by other inhibitors [3][4].

Quantitative Differentiation of Mvt 101: A Comparative Evidence Guide for Scientific Procurement


Mvt 101's Unaffected Inhibition in a Functionally Compromised Protease vs. JG-365's 2500-Fold Affinity Loss

In a direct head-to-head comparison using a backbone-engineered HIV-1 protease analogue where the Gly49-Ile50 amide bond was replaced by a thioester, the inhibition by the reduced peptide bond substrate analogue MVT-101 was unaffected compared to the native enzyme. In stark contrast, the tight-binding hydroxyethylamine inhibitor JG-365 bound to the same backbone-engineered enzyme with an approximately 2500-fold reduction in affinity [1]. This demonstrates a fundamental mechanistic distinction in how Mvt 101 interacts with the enzyme's active site compared to a structurally distinct class of inhibitor.

HIV-1 Protease Enzyme Mechanism Substrate Analogue

Mvt 101's Reference Utility in Computational Drug Design: Binding Free Energy Predictions and Subsite Specificity

Mvt 101 is a well-established reference inhibitor in computational studies for designing next-generation HIV-1 protease inhibitors. In a study analyzing the binding free energy changes upon a hydrophobic mutation (Ile -> Val), Mvt 101 was evaluated alongside JG-365 and U75875 using knowledge-based potentials to provide reasonable estimates of distinctions in binding affinity [1]. Further, Mvt 101's structure has been used as a template for analyzing subsite specificity, where computational modifications of its sequence (e.g., introducing aromatic residues at P3/P3') were predicted to achieve a maximum gain in binding energy of approximately -55 kcal/mol and led to novel pseudopeptides with IC50 values in the low nanomolar range [2].

Computational Chemistry Drug Design Binding Free Energy

High-Resolution Structural Definition of Mvt 101 Binding at Atomic Resolution (1.2 Å)

Mvt 101 has been extensively characterized by high-resolution X-ray crystallography, providing a definitive view of its binding mode. The atomic-resolution crystal structure of chemically synthesized HIV-1 protease in complex with Mvt 101 was solved at 1.2 Å resolution (PDB: 2J9K), with a crystallographic R factor of 15.3% and R-free of 20.9% [1][2]. For context, another classic substrate-derived inhibitor, JG-365, was also crystallized with the same synthetic protease, achieving a higher 1.04 Å resolution [2]. While both structures offer high detail, the 1.2 Å Mvt 101 structure serves as a critical reference for understanding the interactions of reduced isostere inhibitors and provides a robust framework for molecular dynamic simulations of the active site [3].

Structural Biology X-ray Crystallography Active Site Geometry

Optimal Research and Industrial Use Cases for Mvt 101 Based on Empirical Evidence


Investigating the Catalytic Mechanism of HIV-1 Protease, Specifically Flap Dynamics and Hydrogen Bonding Networks

As demonstrated by its unaffected inhibition against a backbone-engineered protease where JG-365 lost 2500-fold affinity, Mvt 101 is uniquely suited for experimental designs aimed at dissecting the role of flap-substrate hydrogen bonds in catalysis [1]. It is the ideal positive control for studies with mutant or chemically modified proteases where binding of other inhibitor classes is compromised.

Computational Chemistry and Structure-Based Drug Design (SBDD) Using HIV-1 Protease as a Target

Mvt 101's well-characterized binding mode, quantitative computational data on binding free energies, and validated subsite specificity make it an essential reference compound. Its structure is used as a template for rational inhibitor design, molecular docking studies, and validating new computational models, as it provides a quantifiable baseline for predicting improved inhibitor candidates with low nanomolar potency [2][3].

Structural Biology and Crystallography of Protease-Inhibitor Complexes

The availability of high-resolution (1.2 Å) crystal structures for Mvt 101 bound to HIV-1 protease makes it a gold-standard tool for crystallographic studies. It can be used as a reference complex for co-crystallization efforts, for studying the binding mode of the reduced-peptide-bond class of inhibitors, and for detailed structural analysis of the active site geometry and molecular interactions [4][5].

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